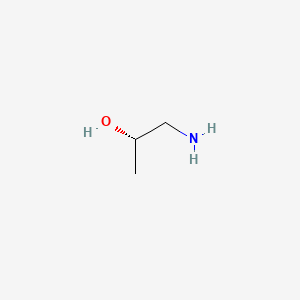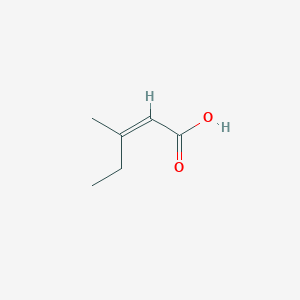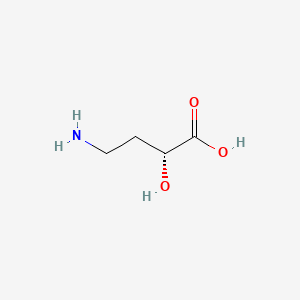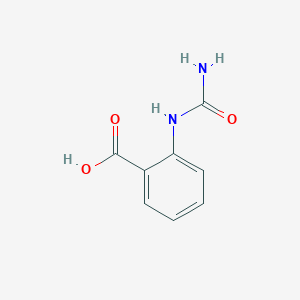
(S)-(+)-1-Amino-2-propanol
Descripción general
Descripción
-(S)-(+)-1-Amino-2-propanol, also known as S-amino-2-propanol, is a chiral, organic compound belonging to the class of alcohols. It is composed of a primary amine group and two secondary alcohols, making it a versatile compound with a wide range of applications in the scientific and medical fields. S-amino-2-propanol can be synthesized in a number of ways, and its unique properties make it useful for a variety of purposes.
Aplicaciones Científicas De Investigación
-
Chiral Catalysts & Ligands : “(S)-(+)-1-Amino-2-propanol” is a chiral amino alcohol . Chiral catalysts and ligands play a crucial role in asymmetric synthesis, which is a key process in the production of enantiomerically pure pharmaceuticals. The specific methods of application or experimental procedures would depend on the particular synthesis process being used.
-
Preparation of S - (+)-1- (2,3-naphthalimido)-2-propanol : “(S)-(+)-1-Amino-2-propanol” may be used in the preparation of S - (+)-1- (2,3-naphthalimido)-2-propanol . This compound could have potential applications in various fields, including medicinal chemistry and materials science. The specific methods of application or experimental procedures would involve organic synthesis techniques.
-
Preparation of Unsaturated Tridentate Schiff Base Ligands : “(S)-(+)-2-Amino-1-propanol” may be used in the preparation of unsymmetrical tridentate Schiff base ligands via condensation with carbonyl compounds . These ligands have applications in coordination chemistry and catalysis. The specific methods of application or experimental procedures would involve organic synthesis techniques.
-
Preparation of tert-butyl 4-N-[(2-hydroxy-1-(S)-methyl)ethylamino]-2-methylene-4-(S)-phenyl-butyrate : “(S)-(+)-2-Amino-1-propanol” may also be used as a chiral auxiliary for the preparation of tert-butyl 4-N-[(2-hydroxy-1-(S)-methyl)ethylamino]-2-methylene-4-(S)-phenyl-butyrate . This compound could have potential applications in various fields, including medicinal chemistry and materials science. The specific methods of application or experimental procedures would involve organic synthesis techniques.
-
Formation of Oxazolines : “(S)-(+)-2-Amino-1-propanol” reacts with aryl nitriles to form oxazolines . Oxazolines are useful in Pd-catalyzed allylic substitution , which is a key process in the production of pharmaceuticals and fine chemicals. The specific methods of application or experimental procedures would depend on the particular synthesis process being used.
-
Biosynthesis of Cobalamin : “®-1-Aminopropan-2-ol” is one of the components incorporated in the biosynthesis of cobalamin . The O-phosphate ester is produced from threonine by the enzyme Threonine-phosphate decarboxylase .
-
Buffering Agent : The isopropanolamines, including “(S)-(+)-1-Amino-2-propanol”, are used as buffers . They are good solubilizers of oil and fat, so they are used to neutralize fatty acids and sulfonic acid-based surfactants .
-
Production of Titanium Dioxide and Polyurethanes : Racemic 1-aminopropan-2-ol is typically used in metalworking fluid, waterborne coatings, personal care products, and in the production of titanium dioxide and polyurethanes .
-
Pharmaceutical Drug Synthesis : “(S)-(+)-1-Amino-2-propanol” is an intermediate in the synthesis of a variety of pharmaceutical drugs . For example, it is used in the synthesis of Hexylcaine .
Propiedades
IUPAC Name |
(2S)-1-aminopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKKHQJGJAFBHI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Amino-2-propanol | |
CAS RN |
2799-17-9 | |
| Record name | (+)-1-Amino-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(+)-1-Aminopropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-1-aminopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)







![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

